molecular formula C20H24N2O5S B3452579 ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B3452579
M. Wt: 404.5 g/mol
InChI Key: QEFPFKKBQSMVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of pain and inflammation. Diclofenac is synthesized by the reaction of 2-amino-5-chlorobenzophenone with glycine methyl ester, followed by reaction with N-(3,4-dimethylphenyl)-sulfonyl chloride and ethyl chloroformate.

Mechanism of Action

Ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound selectively inhibits COX-2, which is involved in inflammation, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It also has antiplatelet effects, which can reduce the risk of blood clots. This compound has been shown to have a half-life of 1-2 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages in lab experiments. It is readily available, has a well-established mechanism of action, and has been extensively studied. However, this compound can have variable effects on different cell types and may not be suitable for all experiments.

Future Directions

There are several potential future directions for research on ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One area of interest is its potential use in the treatment of cancer. This compound has been shown to reduce the growth of cancer cells in vitro and in animal models. Another area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to reduce inflammation in the brain and may have neuroprotective effects. Finally, there is interest in developing new formulations of this compound that can improve its efficacy and reduce side effects.
Conclusion
This compound is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. It is synthesized by a multi-step process and works by inhibiting the activity of COX-2. This compound has several advantages in lab experiments, but may not be suitable for all experiments. There are several potential future directions for research on this compound, including its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its anti-inflammatory and analgesic properties. It is used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[[2-(3,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-27-20(24)17-8-6-7-9-18(17)21-19(23)13-22(28(4,25)26)16-11-10-14(2)15(3)12-16/h6-12H,5,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFPFKKBQSMVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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